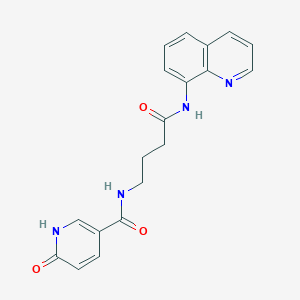
6-oxo-N-(4-oxo-4-(quinolin-8-ylamino)butyl)-1,6-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-oxo-N-(4-oxo-4-(quinolin-8-ylamino)butyl)-1,6-dihydropyridine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as AQ-RA 741 or AQ-RA 741 free base and is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP).
Scientific Research Applications
Diuretic Properties and Hypertension Remedy
Shishkina et al. (2018) investigated the polymorphic modifications of a compound with a similar quinoline structure, demonstrating strong diuretic properties suitable for new hypertension remedies. The study highlighted differences in crystal packing between its polymorphic forms, suggesting implications for its physical properties and therapeutic efficacy Shishkina et al., 2018.
Antimicrobial and Antifungal Activities
A series of studies have synthesized and evaluated quinoline derivatives for their antimicrobial and antifungal activities. Srinivasan et al. (2010) synthesized fluoroquinolone derivatives showing promising antimicrobial properties against a range of pathogens. Another study by Nabila et al. (2017) prepared novel compounds attached to pyridinecarboxamide, showing a wide range of antibacterial activities. These findings suggest the potential of quinoline derivatives in treating infections Srinivasan et al., 2010; Nabila et al., 2017.
Inhibitors of DNA Methylation
Rilova et al. (2014) designed and synthesized quinoline-based analogues as inhibitors of DNA methyltransferase, aiming at reactivating silenced genes in cancer cells. These compounds, inspired by the structure of SGI-1027, showed potent activity against DNMT1 and DNMT3A, providing insights into the design of new epigenetic therapies Rilova et al., 2014.
Novel Synthetic Methods for Chemical Diversity
The synthesis of novel chemical structures using quinoline derivatives has been explored to create a diverse range of pharmacologically relevant compounds. Kantevari et al. (2011) developed a diversity-oriented synthesis approach to create substituted pyridines and dihydro-6H-quinolin-5-ones with promising antitubercular activity. This demonstrates the versatility of quinoline derivatives in generating new molecules for drug discovery Kantevari et al., 2011.
properties
IUPAC Name |
6-oxo-N-[4-oxo-4-(quinolin-8-ylamino)butyl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c24-16-9-8-14(12-22-16)19(26)21-11-3-7-17(25)23-15-6-1-4-13-5-2-10-20-18(13)15/h1-2,4-6,8-10,12H,3,7,11H2,(H,21,26)(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKJNAQQTMWSHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CCCNC(=O)C3=CNC(=O)C=C3)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2598233.png)
![2-[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]acetic Acid](/img/structure/B2598235.png)
![6-Methyl-2-[2-oxo-2-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]ethyl]pyridazin-3-one](/img/structure/B2598237.png)
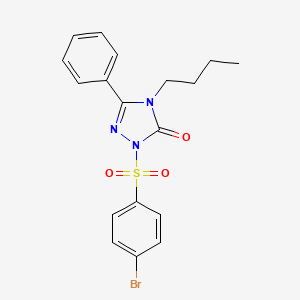
![Ethyl 2-[(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetate](/img/structure/B2598239.png)
![[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]urea](/img/structure/B2598242.png)
![N-(4-fluorophenyl)-1-[3-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2598243.png)
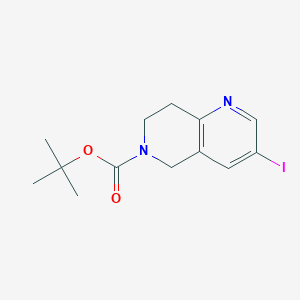
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2598245.png)
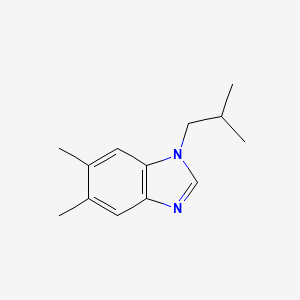
![9-(2-methoxyphenyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one; propan-2-ol](/img/structure/B2598250.png)
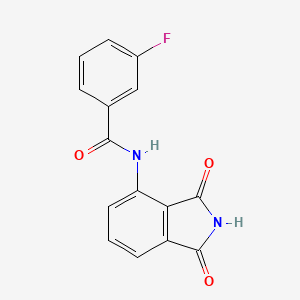
![2-cyclopropyl-6-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B2598253.png)
